1-(5-Acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- typically involves the reaction of 2,6-dimethyl-4-phenylpyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetylation reactions where the pyridine derivative is treated with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the pyridine and phenyl rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1,1’-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis-
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Uniqueness
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
21225-61-6 |
---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-(5-acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C17H17NO2/c1-10-15(12(3)19)17(14-8-6-5-7-9-14)16(13(4)20)11(2)18-10/h5-9H,1-4H3 |
InChI-Schlüssel |
JPSJOMGYWGPSKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.